2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide

Catalog No.
S3016014
CAS No.
1208926-96-8
M.F
C14H14F2N2O2
M. Wt
280.275
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propy...

CAS Number

1208926-96-8

Product Name

2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide

IUPAC Name

2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide

Molecular Formula

C14H14F2N2O2

Molecular Weight

280.275

InChI

InChI=1S/C14H14F2N2O2/c1-2-5-17-14(19)8-10-7-13(20-18-10)11-4-3-9(15)6-12(11)16/h3-4,6-7H,2,5,8H2,1H3,(H,17,19)

InChI Key

XBBQQQSYADZYRP-UHFFFAOYSA-N

SMILES

CCCNC(=O)CC1=NOC(=C1)C2=C(C=C(C=C2)F)F

Solubility

not available

Catalysts in Chemical Reactions

Field: Chemical Engineering

Application: Difluorophenyl compounds are used as catalysts in chemical reactions .

Method of Application: The compounds are prepared through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .

Results: The compounds showed that both radicals are oxidized and reduced chemically and electrochemically reversibly in accordance with −1/0 and 0/+1 processes .

Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuff

Field: Medicinal Chemistry

Application: Difluorophenyl compounds are used in the synthesis of biologically active compounds, including drugs .

Method of Application: The compounds are used in the synthesis of 2,4-di-tert-butyl-6-[(2,5-difluorophenyl)iminomethyl]phenol .

Results: The compounds are an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuff .

Blocking Reagent

Application: 2,4-Difluorophenyl isocyanate is used as a blocking reagent .

Method of Application: It is used to modify the hydroxyl, amine and epoxide functional groups of cured MY720/DDS epoxy thin films .

Results: The application of this compound as a blocking reagent helps in the modification of various functional groups .

Photocatalysis and Phosphorescent OLEDs

Field: Material Science

Application: 2-(2,4-Difluorophenyl)-5-fluoropyridine is used in Ir (III) complexes suitable for use in photocatalysis and phosphorescent OLEDs .

Method of Application: This ligand is used in the synthesis of Ir (III) complexes .

Results: The synthesized complexes are suitable for use in photocatalysis and phosphorescent OLEDs .

Synthesis of Biologically Active Compounds

Application: Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate is used in the synthesis of biologically active compounds.

Method of Application: For instance, pyrrole, a biologically active scaffold, can be combined with different pharmacophores in a pyrrole ring system to form more active compounds.

Results: The synthesized compounds are more active due to the combination of pyrrole with different pharmacophores.

Structural, Redox, and Magnetic Properties of Blatter Radicals

Field: Chemical Physics

Application: Difluorophenyl compounds are used in the study of structural, redox, and magnetic properties of Blatter radicals .

Method of Application: Blatter radicals 1- (3,4-difluorophenyl)- (1a) and 1- (2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo [e] [1,2,4]triazin-4-yl (1b) were prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .

Results: Cyclic voltammetry showed that both radicals are oxidized and reduced chemically and electrochemically reversibly in accordance with −1/0 and 0/+1 processes . EPR spectroscopy indicated that spin density is mainly delocalized on the triazinyl moiety of the heterocycle .

XLogP3

2.4

Dates

Modify: 2023-08-17

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